4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
Description
4-(Pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a structurally complex organic compound featuring a pyrimidine ring linked via an amino group to a butanamide backbone. This compound is of significant interest in medicinal chemistry due to its dual heterocyclic systems (pyrimidine and triazole), which are known to confer diverse pharmacological properties, including kinase inhibition, antimicrobial activity, and receptor modulation .
Properties
Molecular Formula |
C17H19N7O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(pyrimidin-2-ylamino)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C17H19N7O/c25-16(3-1-8-19-17-20-9-2-10-21-17)23-15-6-4-14(5-7-15)11-24-13-18-12-22-24/h2,4-7,9-10,12-13H,1,3,8,11H2,(H,23,25)(H,19,20,21) |
InChI Key |
QBMOBMRIQAZNPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCCC(=O)NC2=CC=C(C=C2)CN3C=NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate starting materials such as 2-aminopyrimidine.
Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction, often using reagents like sodium azide and an appropriate alkyne.
Coupling Reaction: The pyrimidine and triazole intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(pyrimidin-2-ylamino)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the Hedgehog signaling pathway, which is crucial in cancer development . The compound binds to key proteins in the pathway, disrupting their function and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its specific combination of functional groups. Below is a detailed comparison with analogous compounds, emphasizing structural variations, biological activities, and pharmacological profiles.
Table 1: Key Structural and Functional Comparisons
Structural Differentiation
- Pyrimidine vs. Quinazolinone Cores: The pyrimidine ring in the target compound offers a planar structure conducive to π-π stacking in enzyme active sites, whereas quinazolinone derivatives (e.g., 4-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide) exhibit additional hydrogen-bonding sites, improving antimicrobial potency .
- Triazole Positioning : The 1,2,4-triazole group in the target compound is positioned on the phenyl ring, unlike valecobulinum, where triazole is part of a thiazole-linked system. This affects solubility and metabolic stability .
- Backbone Flexibility: The butanamide chain provides conformational flexibility, contrasting with rigid benzamide analogs (e.g., N-(1H-indol-4-yl)-4-(pyrimidin-2-ylamino)benzamide), which prioritize target specificity over bioavailability .
Therapeutic Potential
The target compound’s dual heterocyclic architecture positions it as a candidate for:
- Anticancer Therapy : Similar to valecobulinum, which targets protein-protein interactions in oncology .
- Antifungal Applications: Leveraging triazole’s known role in ergosterol biosynthesis inhibition .
- Kinase-Targeted Drug Development : Building on pyrimidine-based kinase inhibitors like imatinib analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
